molecular formula C11H14N2O4 B1437348 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 1038255-06-9

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No.: B1437348
CAS No.: 1038255-06-9
M. Wt: 238.24 g/mol
InChI Key: BPBFQUIEYLITPP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a hydroxy group, a carbamoyl group, and an amino group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid is unique due to the presence of both carbamoyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-hydroxy-5-(propan-2-ylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-9(14)8(5-7)10(15)16/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBFQUIEYLITPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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